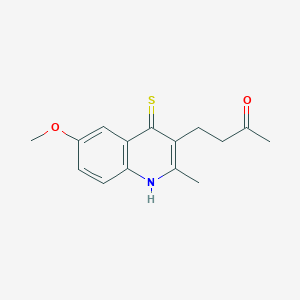
N-(3,4-difluorophenyl)-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-pyrazinecarboxamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a pyrazinecarboxamide derivative that has been extensively studied for its mechanism of action and physiological effects.
科学的研究の応用
N-(3,4-difluorophenyl)-2-pyrazinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the progression of these diseases. Moreover, N-(3,4-difluorophenyl)-2-pyrazinecarboxamide has also been studied for its potential use as a diagnostic tool in certain diseases.
作用機序
N-(3,4-difluorophenyl)-2-pyrazinecarboxamide exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of HDAC6, a histone deacetylase enzyme that plays a role in the progression of cancer and neurodegenerative diseases. N-(3,4-difluorophenyl)-2-pyrazinecarboxamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-pyrazinecarboxamide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has also been found to reduce inflammation and oxidative stress in various disease models. N-(3,4-difluorophenyl)-2-pyrazinecarboxamide has also been found to improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-2-pyrazinecarboxamide has several advantages for lab experiments. It is a highly specific inhibitor of HDAC6 and NF-κB, which makes it a valuable tool for studying the roles of these enzymes in various diseases. Moreover, N-(3,4-difluorophenyl)-2-pyrazinecarboxamide has been found to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(3,4-difluorophenyl)-2-pyrazinecarboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
N-(3,4-difluorophenyl)-2-pyrazinecarboxamide has several potential future directions for scientific research. One potential direction is the development of N-(3,4-difluorophenyl)-2-pyrazinecarboxamide as a therapeutic agent for cancer and neurodegenerative diseases. Another potential direction is the use of N-(3,4-difluorophenyl)-2-pyrazinecarboxamide as a diagnostic tool for certain diseases. Moreover, further research is needed to elucidate the exact mechanisms of action of N-(3,4-difluorophenyl)-2-pyrazinecarboxamide and to identify other potential therapeutic targets for this compound.
Conclusion:
In conclusion, N-(3,4-difluorophenyl)-2-pyrazinecarboxamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action and physiological effects have been extensively studied, and it has been found to have several advantages for lab experiments. Further research is needed to fully understand the potential of N-(3,4-difluorophenyl)-2-pyrazinecarboxamide as a therapeutic agent and to identify other potential therapeutic targets for this compound.
合成法
The synthesis of N-(3,4-difluorophenyl)-2-pyrazinecarboxamide involves the reaction of 3,4-difluoroaniline with 2-chloropyrazine in the presence of a base. The resulting intermediate is then treated with a carboxylic acid to yield the final product. The purity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and HPLC.
特性
IUPAC Name |
N-(3,4-difluorophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPMRCKBWDEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)

![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)



![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)


![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)
